molecular formula C26H28N2O5S B3669893 Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate

Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate

Cat. No.: B3669893
M. Wt: 480.6 g/mol
InChI Key: WFGMLSXKFJJODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzenesulfonamido group, and a benzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methylphenyl)methylamine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl benzoate
  • Ethyl 4-methylbenzoate
  • Benzoic acid, 4-methylphenyl ester

Uniqueness

Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an ethyl ester group and a sulfonamido group, making it versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[[2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-4-33-26(30)22-11-13-23(14-12-22)27-25(29)18-28(17-21-9-5-19(2)6-10-21)34(31,32)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMLSXKFJJODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.